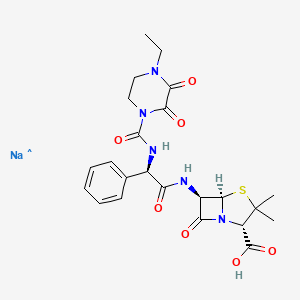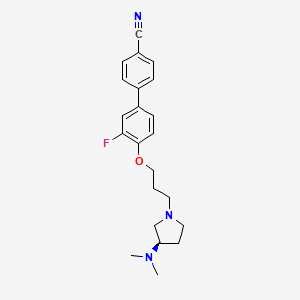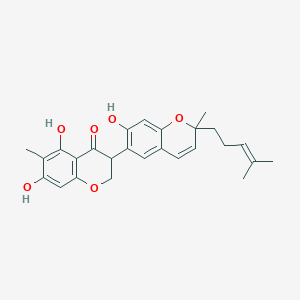
Phosmidosine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosmidosine B is a naturally occurring nucleotidic antibiotic known for its antifungal and antitumor properties. It was discovered in the early 1990s and has since been studied for its unique chemical structure and biological activities. The compound contains a rare phosphoramidate linkage, which contributes to its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosmidosine B can be synthesized through a series of reactions involving N-diisopropyl-N’-tritylaminoacylphosphorodiamidite derivatives and appropriately protected 8-oxoadenosine derivatives . The reaction typically involves the use of acid-labile protecting groups to ensure stability during the synthesis process. The O-ethyl ester derivative of this compound has been found to be sufficiently stable under acidic and neutral conditions .
Industrial Production Methods
The process may include multiple purification steps to ensure the stability and purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosmidosine B undergoes various chemical reactions, including substitution and hydrolysis. The compound is known to be unstable under basic conditions due to its inherent methyl transfer activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include N-tritylaminoacylamide derivatives, acid-labile protecting groups, and alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives . The reactions are typically carried out under controlled conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various analogues with modified alkyl groups on the phosphoramidate linkage. These analogues have been studied for their antitumor activities and stability under different conditions .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Phosmidosine B exerts its effects by inhibiting the hyperphosphorylation of retinoblastoma protein by RB-kinases, resulting in the inhibition of cyclin D1 expression . This mechanism leads to the compound’s ability to stop cell growth at the G1 phase of the cell cycle, contributing to its antitumor activity .
Comparación Con Compuestos Similares
Phosmidosine B is unique due to its rare phosphoramidate linkage and its potent biological activities. Similar compounds include:
Agrocin 84: Another nucleotidic antibiotic with a phosphoramidate linkage, known for its antifungal activity.
Phosphocreatine: A high-energy compound with a phosphoramidate linkage, involved in energy storage and transfer in cells.
Phosphoarginine: Similar to phosphocreatine, it plays a role in energy metabolism in certain organisms.
This compound stands out due to its specific structure and its ability to inhibit cell growth, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H22N7O8P |
|---|---|
Peso molecular |
459.35 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[(2S)-pyrrolidine-2-carbonyl]phosphonamidic acid |
InChI |
InChI=1S/C15H22N7O8P/c16-11-8-12(19-5-18-11)22(15(26)20-8)14-10(24)9(23)7(30-14)4-29-31(27,28)21-13(25)6-2-1-3-17-6/h5-7,9-10,14,17,23-24H,1-4H2,(H,20,26)(H2,16,18,19)(H2,21,25,27,28)/t6-,7+,9+,10+,14+/m0/s1 |
Clave InChI |
SEHSCEYJWJDMSC-XLZJSAHRSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O |
SMILES canónico |
C1CC(NC1)C(=O)NP(=O)(O)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O |
Sinónimos |
phosmidosine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)
![(2R)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1241390.png)


![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
![5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1241397.png)
![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)

![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)

![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate](/img/structure/B1241409.png)
